R547
Overview
Description
Mechanism of Action
Target of Action
The primary targets of this compound, also known as R547, are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of the cell cycle and are often deregulated in many human cancer cells .
Mode of Action
This compound is a potent and selective ATP-competitive CDK inhibitor . It effectively inhibits CDK1/cyclinB, CDK2/cyclinE, and CDK4/cyclinD1 . The compound is less potent to CDK7 and GSK3α/β, while inactive to other kinases . The diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position has been identified as the critical structure responsible for the CDK inhibitory activity .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle regulation, leading to the arrest of cell division and potentially inducing apoptosis . This can result in the inhibition of tumor growth, making it a potential strategy for the treatment of cancer .
Result of Action
This compound has demonstrated excellent in vitro cellular potency, inhibiting the growth of various human tumor cell lines . In vivo, it has shown significant efficacy in the HCT116 human colorectal tumor xenograft model in nude mice with up to 95% tumor growth inhibition .
Biochemical Analysis
Biochemical Properties
R547 effectively inhibits CDK1/cyclinB, CDK2/cyclinE, and CDK4/cyclinD1 . It interacts with these cyclin-dependent kinases, inhibiting their activity and thereby affecting the cell cycle . The nature of these interactions is competitive, with this compound competing with ATP for binding to the kinase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits the growth of various human tumor cell lines including an HCT116 cell line . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with cyclin-dependent kinases. It binds to these kinases, inhibiting their activity and thereby affecting the cell cycle . This can lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
RO-4584820 is synthesized through a series of chemical reactions involving the formation of a diaminopyrimidine compound. The synthesis involves the following steps :
Formation of the pyrimidine core: The pyrimidine core is synthesized by reacting appropriate starting materials under controlled conditions.
Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce the necessary functional groups, including the methanesulfonylpiperidinyl and difluoromethoxyphenyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain RO-4584820 with high purity.
Industrial Production Methods
The industrial production of RO-4584820 involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
RO-4584820 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: RO-4584820 can undergo substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
RO-4584820 has several scientific research applications, including:
Cancer Research: As a selective inhibitor of cyclin-dependent kinases, RO-4584820 is used to study the role of these kinases in cell cycle regulation and cancer progression.
Drug Development: The compound is investigated for its potential as an anti-cancer drug, particularly in inhibiting tumor cell proliferation.
Biological Studies: RO-4584820 is used in various biological studies to understand the molecular mechanisms underlying cell cycle regulation and apoptosis.
Comparison with Similar Compounds
RO-4584820 is unique due to its high selectivity and potency as a cyclin-dependent kinase inhibitor. Similar compounds include:
Flavopiridol: Another CDK inhibitor with broader kinase inhibition but less selectivity.
Palbociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.
Roscovitine: A CDK inhibitor with activity against CDK1, CDK2, and CDK5.
RO-4584820 stands out due to its specific inhibition of CDK1, CDK2, and CDK4, making it a valuable tool in cancer research and therapy .
Biological Activity
R547, also known as Ro 4584820, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1, CDK2, and CDK4. This compound has garnered significant attention in cancer research due to its ability to induce cell cycle arrest and apoptosis in various tumor cell lines. The following sections detail the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
This compound operates as an ATP-competitive inhibitor of CDKs, which are essential regulators of the cell cycle. By inhibiting these kinases, this compound effectively blocks cell cycle progression at the G1 and G2 phases, leading to apoptosis in cancer cells. The compound has demonstrated a strong antiproliferative effect across multiple tumor cell lines, regardless of their p53 status or multidrug resistance (MDR) characteristics .
In Vitro Studies
In vitro experiments have shown that this compound inhibits the proliferation of various tumor cell lines with IC50 values below 0.60 µM. Specifically, it has been tested against 19 different cell lines and has consistently demonstrated efficacy. The compound's selectivity is notable; it shows minimal activity against over 120 unrelated kinases, emphasizing its potential as a targeted therapy .
Table 1: In Vitro Efficacy of this compound
Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
---|---|---|---|
HCT116 (Colorectal) | <0.60 | G1/G2 Arrest | Yes |
MCF7 (Breast) | <0.60 | G1/G2 Arrest | Yes |
A549 (Lung) | <0.60 | G1/G2 Arrest | Yes |
HepG2 (Liver) | >50 | Minimal | Yes at higher doses |
In Vivo Studies
This compound has also been evaluated in various animal models for its antitumor activity. Preclinical studies indicate that this compound effectively inhibits tumor growth in xenograft models, including colon, lung, breast, prostate, and melanoma tumors. Notably, it achieved tumor growth inhibition (TGI) rates ranging from 79% to 99% when administered orally at a dose of 40 mg/kg daily .
Table 2: In Vivo Efficacy of this compound
Tumor Type | Administration Route | Dose (mg/kg) | TGI (%) |
---|---|---|---|
Colon | Oral | 40 | 79-99 |
Lung | Oral | 40 | 61-95 |
Breast | IV | 40 (weekly) | Significant |
Melanoma | Oral | 40 | Significant |
Case Studies and Clinical Trials
This compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy in humans. Preliminary findings suggest that it has an acceptable toxicity profile with no significant adverse effects observed during animal studies .
In a specific case study involving HepG2 cells, this compound was found to induce apoptosis significantly when exposed to higher concentrations over extended periods. At doses of 50 µM and above, substantial cell death was observed after 48 hours . This highlights the potential for this compound as a therapeutic agent in treating liver cancers.
Pharmacodynamic Biomarkers
The identification of pharmacodynamic biomarkers associated with this compound's action is crucial for its clinical application. Biomarkers related to CDK phosphorylation states have been evaluated in patient blood samples during clinical trials. A total of 26 potential biomarkers have been identified based on their relevance to this compound's mechanism of action .
Properties
IUPAC Name |
[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJNYBQQYBCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225143 | |
Record name | RO-4584820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741713-40-6 | |
Record name | RO-4584820 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4584820 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RO-4584820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-547 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.